molecular formula C12H12N6O B2805540 N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303145-91-7

N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B2805540
CAS No.: 303145-91-7
M. Wt: 256.269
InChI Key: WLGSUARBTGGNRB-RIYZIHGNSA-N
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Description

This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups . The compound is also known as 4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol .


Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups . The molecular weight is 337.336 and the chemical formula is C16H15N7O2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 337.336 and a chemical formula of C16H15N7O2 . It is stored at a temperature of 28°C .

Scientific Research Applications

HQSAR and Molecular Docking Studies

HQSAR (Hologram Quantitative Structure-Activity Relationship) and molecular docking studies have been conducted on furanyl derivatives, including compounds structurally related to N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide, to understand their role as adenosine A2A receptor antagonists. Such studies aim to decipher the molecular requirements for the activity of these compounds, using computational design strategies to predict their binding orientations and interactions with the adenosine A2A receptor, suggesting potential therapeutic applications in treating conditions such as Parkinson’s disease (Muñoz-Gutiérrez et al., 2016).

Synthesis and Cytotoxicity Studies

Novel derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating the potential of these compounds for anticancer activity. The structural variations, particularly at the C-2 position and the presence of specific substituents, have shown a strong influence on the compounds' cytotoxicity, highlighting their importance in the design of new anticancer agents (Zhai et al., 2008).

Metabolites as Adenosine A2A Receptor Antagonists

Research into the metabolites of related compounds, such as Preladenant, has identified specific derivatives as potent adenosine A2A receptor antagonists. These findings support the potential application of these compounds in treating central nervous system disorders, including Parkinson’s disease, by targeting adenosine A2A receptors (Rosse, 2013).

Metal-free Synthesis Techniques

Advancements in the synthesis of related 1,2,4-triazolo[1,5-a]pyrimidines through metal-free methods offer a novel approach to constructing these compounds. Such techniques provide a more environmentally friendly and potentially more efficient pathway for producing these chemicals for further biological study (Zheng et al., 2014).

Spectroscopic and Biological Study of Derivatives

Spectroscopic methods have been utilized to characterize novel heterocyclic compounds derived from furanyl-[1,2,4]triazolo[1,5-a]pyrimidines, assessing their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in developing new antimicrobial agents (Patel et al., 2015).

Properties

IUPAC Name

N'-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-17(2)8-14-11-15-12-13-6-5-9(18(12)16-11)10-4-3-7-19-10/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSUARBTGGNRB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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